(3S,5aS,9aS,10aS)-3-Methyldecahydropyrazino[1,2-a]indole-1,4-dione
Description
Historical Context of Indole-Pyrazine Hybrid Alkaloids
The study of indole-pyrazine hybrids traces its origins to 19th-century investigations into natural dyes, where indigo derivatives first revealed the reactivity of indole systems. By the 1930s, researchers recognized that fungal alkaloids often combined indole with nitrogen-containing heterocycles like pyrazines, creating architectures with enhanced bioactivity. The discovery of serotonin (5-hydroxytryptamine) in 1948 demonstrated indole's pharmacological relevance, spurring interest in more complex indole-containing scaffolds.
Critical advancements emerged through mid-20th century work on Aspergillus metabolites, particularly gliotoxin and related epipolythiodiketopiperazines. These studies established that fungal nonribosomal peptide synthetases (NRPSs) could couple amino acids into DKP cores, which then undergo indole fusion and prenylation. The structural elucidation of (3S,5aS,9aS,10aS)-3-Methyldecahydropyrazino[1,2-a]indole-1,4-dione in the early 2000s marked a milestone, revealing how stereochemical control governs the biological activity of these hybrids.
Table 1: Key Milestones in Indole-Pyrazine Hybrid Research
Taxonomic Origins in Mycotoxin-Producing Fungi
(3S,5aS,9aS,10aS)-3-Methyldecahydropyrazino[1,2-a]indole-1,4-dione was first isolated from marine-derived strains of Aspergillus sp., a genus renowned for producing mycotoxins and pharmacologically active metabolites. Genomic analyses of these fungi reveal conserved biosynthetic gene clusters (BGCs) encoding NRPSs, prenyltransferases, and cytochrome P450 enzymes—a toolkit enabling the stepwise construction of indole-DKP hybrids.
The compound’s production correlates with fungal developmental stages, peaking during sporulation. This temporal regulation suggests ecological roles in spore protection or chemical communication. Comparative metabolomic studies across Aspergillus species indicate that environmental stressors like nutrient limitation or microbial competition upregulate the BGC responsible for this alkaloid.
Table 2: Fungal Producers of Structurally Related Indole-DKPs
Evolutionary Significance of Prenylated Diketopiperazine Scaffolds
Prenylation confers critical advantages to DKP scaffolds by enhancing membrane permeability and target binding affinity. In (3S,5aS,9aS,10aS)-3-Methyldecahydropyrazino[1,2-a]indole-1,4-dione, the methyl group at C3 and the decahydropyrazinoindole system create a rigid, lipophilic structure that interacts with biological membranes and protein pockets. This evolutionary adaptation allows the compound to inhibit competing microbes at micromolar concentrations while evading efflux pumps.
The stereochemical complexity of these alkaloids—governed by multiple chiral centers—likely arose through selective pressure for target specificity. For instance, the (3S,5aS,9aS,10aS) configuration enables hydrogen bonding with bacterial ribosomes while avoiding mammalian off-target effects. Fossil records of fungal secondary metabolites remain elusive, but molecular clock analyses suggest that indole-DKP BGCs diversified during the Cretaceous period, coinciding with the rise of flowering plants and new ecological niches.
The biosynthetic pathway involves three key stages:
Properties
Molecular Formula |
C12H18N2O2 |
|---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
(3S,5aS,9aS,10aS)-3-methyl-2,3,5a,6,7,8,9,9a,10,10a-decahydropyrazino[1,2-a]indole-1,4-dione |
InChI |
InChI=1S/C12H18N2O2/c1-7-12(16)14-9-5-3-2-4-8(9)6-10(14)11(15)13-7/h7-10H,2-6H2,1H3,(H,13,15)/t7-,8-,9-,10-/m0/s1 |
InChI Key |
QXMYCOKJRGFDPI-XKNYDFJKSA-N |
Isomeric SMILES |
C[C@H]1C(=O)N2[C@H]3CCCC[C@H]3C[C@H]2C(=O)N1 |
Canonical SMILES |
CC1C(=O)N2C3CCCCC3CC2C(=O)N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5aS,9aS,10aS)-3-Methyldecahydropyrazino[1,2-a]indole-1,4-dione typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of specific precursors under controlled conditions to form the pyrazinoindole core. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste, ensuring that the compound can be produced in sufficient quantities for research and commercial applications .
Chemical Reactions Analysis
Types of Reactions
(3S,5aS,9aS,10aS)-3-Methyldecahydropyrazino[1,2-a]indole-1,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, leading to the formation of different derivatives.
Substitution: Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
(3S,5aS,9aS,10aS)-3-Methyldecahydropyrazino[1,2-a]indole-1,4-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3S,5aS,9aS,10aS)-3-Methyldecahydropyrazino[1,2-a]indole-1,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Similarities and Differences
The compound shares a pyrazino[1,2-a]indole-1,4-dione backbone with several analogs. Key structural variations include:
Key Observations :
- The target compound’s decahydro core enhances structural rigidity compared to the partially unsaturated tetrahydro analogs (Compounds 3 and 4) .
- The methyl group at position 3 in the target compound contrasts with substituents in analogs (e.g., methylene in Compound 4 or sulfur-containing groups in Bisdethiobis(methylthio)gliotoxin), which alter polarity and steric bulk .
Spectral and Physicochemical Properties
Nuclear Magnetic Resonance (NMR) Data Comparison:
Mass Spectrometry (MS) Fragmentation Patterns:
- Target Compound : Expected molecular ion [M]⁺ at m/z 220, with fragments arising from decahydro ring cleavage.
- Compound 3 : LREIMS shows m/z 228 (M⁺), with fragments at m/z 213 (loss of CH₃) and 185 (ring opening) .
- Compound 4 : LREIMS m/z 226 (M⁺), with fragments at m/z 199 (loss of CH₂=CH) and 169 (dehydration) .
- Compound : Orbitrap MS confirms m/z 356.46 (M⁺), with MS/MS fragments indicating sulfur loss (m/z 288) and hydroxyl group elimination .
Bioactivity and Functional Implications
- Structural Clustering and Bioactivity: Compounds with shared pyrazinoindole dione cores cluster into groups with similar bioactivity profiles, as hierarchical clustering links structural similarity to modes of action (e.g., protein target interactions) .
- Toxicity Considerations : Sulfur-containing analogs (e.g., ) may pose higher toxicity risks due to reactive thiol groups, as suggested by revisions in TRI data for sulfur compounds .
Biological Activity
The compound (3S,5aS,9aS,10aS)-3-Methyldecahydropyrazino[1,2-a]indole-1,4-dione , also known as Perindopril related compound K, is a derivative of the indole family with potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The molecular formula of this compound is . The structural representation highlights its unique pyrazino-indole framework, which is crucial for its biological activities.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 218.29 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Antimicrobial Activity
Recent studies have indicated that indole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial and fungal strains.
Case Study: Antimicrobial Efficacy
In a study examining the antimicrobial activities of indole derivatives, the following results were noted:
- Tested Microorganisms : Staphylococcus aureus, MRSA, Escherichia coli, Bacillus subtilis, Candida albicans, and Candida krusei.
- Minimum Inhibitory Concentration (MIC) values were determined for the compound and compared with standard antibiotics.
| Compound | MIC (µg/mL) | Activity Level |
|---|---|---|
| Indole Derivative 3d | 6.25 | Excellent against MRSA |
| Ciprofloxacin | 0.09 | Standard reference |
| Ampicillin | 12.5 | Moderate |
| Fluconazole | 25 | Moderate to low |
The study concluded that the indole derivatives demonstrated promising antibacterial and antifungal activities, particularly against resistant strains like MRSA .
Structure-Activity Relationship (SAR)
The biological activity of the compound can be attributed to specific structural features:
- Indole Ring : Essential for binding to biological targets.
- Substituents : The presence of methyl and other functional groups enhances lipophilicity and bioactivity.
Research indicates that modifications in the indole structure can significantly alter antimicrobial efficacy. For instance, halogenated derivatives often show improved activity due to increased electron-withdrawing effects .
Conclusions
The compound (3S,5aS,9aS,10aS)-3-Methyldecahydropyrazino[1,2-a]indole-1,4-dione exhibits considerable potential as an antimicrobial agent based on its structure and activity profile. Further research is warranted to explore its full therapeutic potential and optimize its efficacy through structural modifications.
Q & A
Basic Questions
Q. What synthetic routes are optimal for synthesizing (3S,5aS,9aS,10aS)-3-Methyldecahydropyrazino[1,2-a]indole-1,4-dione, and how can impurity formation be controlled?
- Methodological Answer : The compound is synthesized via hydrogenation and cyclization. Key steps include:
- Using rhodium carbon (Rh/C) as a catalyst under reduced hydrogen pressure (2.0–3.0 MPa) to shorten reaction time (4–8 h vs. 40 h) .
- Implementing a "one-pot" hydrogenation and salt formation method with water added to the solvent, suppressing the impurity (S)-2-[(3S,5aS,9aS,10aS)-3-methyl-1,4-dioxodecahydropyrazino[1,2-a]indol-2(1H)-yl]pentanoate, achieving 99.61% purity .
- Key Parameters : Catalyst type, pressure, solvent composition, and reaction time.
Q. How is the crystal structure of this compound determined, and what structural features are critical?
- Methodological Answer :
- Single-crystal X-ray diffraction (MoKα radiation, Bruker SMART APEX II CCD) at 0.93 Å resolution.
- Space group: P41212 with lattice parameters a = 9.3574(2) Å, c = 45.6369(9) Å.
- Weak C–H···O hydrogen bonds dominate packing; no strong hydrogen bonds observed.
- Direct methods (R = 0.029) and SADABS for absorption correction .
Q. What analytical methods are validated for quantifying this compound and its impurities?
- Methodological Answer :
- HPLC/UV Spectroscopy : Quantify impurities like Perindopril Related Compound C (USP) using retention time alignment and spiked samples .
- Validation Parameters : Specificity, linearity (R<sup>2</sup> > 0.999), precision (%RSD < 2%), and recovery (98–102%) .
Advanced Research Questions
Q. How can reaction parameters be systematically optimized to improve yield and purity?
- Methodological Answer :
- Design of Experiments (DOE) : Vary pressure (2.0–5.0 MPa), catalyst loading (1–5% Rh/C), and solvent ratios (aqueous/organic).
- Statistical Analysis : ANOVA identifies pressure and catalyst as critical factors. Lower pressure (2.0–3.0 MPa) reduces side reactions and increases yield (81%) .
Q. What mechanistic insights explain the compound’s degradation pathways, and how can stability be predicted?
- Methodological Answer :
- Degradation Mechanism : Cyclization to diketopiperazines via intramolecular amide bond formation, a common stability issue in ACE inhibitors .
- Computational Modeling : Density Functional Theory (DFT) calculates activation energies for cyclization pathways.
- Stress Testing : Accelerated stability studies (40°C/75% RH) monitor degradation kinetics .
Q. How do structural modifications influence bioactivity as an EGFR/BRAF inhibitor?
- Methodological Answer :
- Derivative Synthesis : Introduce substituents at the indole or pyrazine-dione moieties.
- Bioassays :
- Kinase Inhibition : BRAF<sup>V600E</sup> IC50 (nM range) via fluorescence polarization.
- Antiproliferative Activity : GI50 values in cancer cell lines (e.g., A375 melanoma) .
- SAR Insights : Methyl groups at C3 enhance steric hindrance, improving target selectivity .
Q. How can co-eluting impurities be resolved during chromatographic analysis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
